1-Butyl-3-fluoropyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-fluoropyrrolidin-2-one is a fluorinated pyrrolidinone derivative. Pyrrolidinones are a class of compounds known for their versatile applications in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1-Butyl-3-fluoropyrrolidin-2-one typically involves the fluorination of pyrrolidinone derivatives. One common method is the selective synthesis via the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods often employ efficient fluorinating reagents and reliable fluorination technology to achieve high yields and purity .
Chemical Reactions Analysis
1-Butyl-3-fluoropyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions Major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted pyrrolidinones.
Scientific Research Applications
1-Butyl-3-fluoropyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Butyl-3-fluoropyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to target proteins, leading to increased biological activity. The compound’s non-planar ring structure allows for better interaction with enantioselective proteins, contributing to its unique biological profile . Docking analyses suggest binding to specific protein pockets, such as the podophyllotoxin pocket of gamma tubulin, which may underlie its anticancer activity .
Comparison with Similar Compounds
1-Butyl-3-fluoropyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Lacks the fluorine atom, resulting in different chemical and biological properties.
Pyrrolidine-2,5-dione: Contains an additional carbonyl group, leading to distinct reactivity and applications.
Prolinol: A hydroxylated derivative with different stereochemistry and biological activity. The presence of the fluorine atom in this compound makes it unique, providing enhanced stability, reactivity, and biological activity compared to its non-fluorinated counterparts.
Properties
Molecular Formula |
C8H14FNO |
---|---|
Molecular Weight |
159.20 g/mol |
IUPAC Name |
1-butyl-3-fluoropyrrolidin-2-one |
InChI |
InChI=1S/C8H14FNO/c1-2-3-5-10-6-4-7(9)8(10)11/h7H,2-6H2,1H3 |
InChI Key |
NSOOZZURXTUGFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCC(C1=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.